Sniper(brd)-1

Catalog No.
S543482
CAS No.
M.F
C53H66ClN9O8S2
M. Wt
1056.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sniper(brd)-1

Product Name

Sniper(brd)-1

IUPAC Name

(2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide

Molecular Formula

C53H66ClN9O8S2

Molecular Weight

1056.7 g/mol

InChI

InChI=1S/C53H66ClN9O8S2/c1-32-34(3)73-53-45(32)46(37-16-18-39(54)19-17-37)57-41(49-61-60-35(4)63(49)53)30-44(64)56-20-22-68-23-24-69-25-26-70-27-28-71-40-14-9-13-38(29-40)48(65)42-31-72-51(58-42)43-15-10-21-62(43)52(67)47(36-11-7-6-8-12-36)59-50(66)33(2)55-5/h9,13-14,16-19,29,31,33,36,41,43,47,55H,6-8,10-12,15,20-28,30H2,1-5H3,(H,56,64)(H,59,66)/t33-,41-,43-,47-/m0/s1

InChI Key

FVDSZRCRCFMYQV-CDYWKMCDSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)C8=CC=C(C=C8)Cl)C

Solubility

Soluble in DMSO

Synonyms

SNIPER(BRD4)-1; SNIPER(BRD4)1; SNIPER(BRD4) 1

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)C8=CC=C(C=C8)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)C8=CC=C(C=C8)Cl)C

Description

The exact mass of the compound Sniper(brd)-1 is 1055.4164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sniper(brd)-1 is a novel compound classified as a proteolysis-targeting chimera, or PROTAC, specifically designed to degrade bromodomain and extraterminal domain proteins. With the chemical formula C53H66ClN9O8S2 and a CAS number of 2095244-54-3, Sniper(brd)-1 operates by hijacking the ubiquitin-proteasome system to induce targeted protein degradation. This compound is particularly notable for its ability to selectively degrade specific proteins involved in various cellular processes, including oncogenic signaling pathways, thus presenting a promising therapeutic strategy in cancer treatment .

Sniper(brd)-1 utilizes a mechanism called PROTAC-mediated degradation (Proteolysis-Targeting Chimera) []. Here's how it works:

  • Target Binding: The IAP antagonist moiety binds to specific IAP proteins (cIAP1, cIAP2, XIAP). The BET inhibitor moiety binds to BRD4.
  • Recruitment of E3 Ubiquitin Ligase: The linker facilitates the interaction of the target protein (bound to Sniper(brd)-1) with an E3 ubiquitin ligase enzyme.
  • Ubiquitination: The E3 ligase attaches ubiquitin molecules to the target protein (BRD4 in this case).
  • Proteasomal Degradation: The ubiquitinated protein is recognized by the cell's proteasome and degraded.

By degrading BRD4, Sniper(brd)-1 disrupts processes essential for cancer cell growth and survival [].

  • Potential Toxicity: The components of Sniper(brd)-1, LCL-161 and JQ1, have shown some degree of toxicity in pre-clinical studies []. Sniper(brd)-1 might also exhibit similar toxicity.
  • Limited Data: The absence of extensive safety data underscores the importance of handling Sniper(brd)-1 with appropriate personal protective equipment and following laboratory safety protocols.
  • IAP antagonist LCL-161 derivative

    This moiety targets and inhibits proteins from the Inhibitor of Apoptosis Protein (IAP) family. IAPs are known to regulate cell death (apoptosis) by blocking caspases, enzymes essential for the apoptotic process .

  • Bromodomain and extra-terminal (BET) inhibitor, (+)-JQ-1

    This part of the molecule binds to BET proteins, which are involved in gene expression. By inhibiting BET proteins, SNIPER(BRD)-1 can indirectly recruit the cellular machinery responsible for protein degradation (ubiquitin-proteasome system) to target proteins bound by the IAP antagonist moiety .

Key Research Applications

SNIPER(BRD)-1's ability to target specific proteins for degradation holds promise for various scientific research applications:

  • Understanding cancer biology

    Researchers can use SNIPER(BRD)-1 to study the role of specific IAP proteins in cancer cell survival and proliferation. By degrading these proteins, scientists can investigate how cancer cells evade apoptosis and develop new therapeutic strategies .

  • Targeted therapies

    SNIPER(BRD)-1's modular design allows researchers to potentially create new bivalent molecules with different specificities. This could lead to the development of targeted therapies for diseases caused by the overactivity of specific proteins .

  • Degradation of difficult-to-target proteins

    Some proteins are challenging to target with conventional drugs. SNIPER(BRD)-1's hijacking of the cellular degradation machinery offers a potential solution for targeting such proteins in research settings .

(e.g., amide bond formation) to construct the final structure.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
  • Characterization: The synthesized compound is characterized using spectroscopic methods (NMR, MS) to confirm its identity and purity.
  • These steps highlight the complexity involved in synthesizing such targeted compounds .

    Sniper(brd)-1 exhibits significant biological activity by targeting and degrading bromodomain-containing proteins that play crucial roles in gene transcription and oncogenesis. Specifically, it has been shown to effectively degrade BRD4, a key player in various cancers, thereby inhibiting tumor growth. In preclinical studies, Sniper(brd)-1 demonstrated potent antiproliferative effects against cancer cell lines, indicating its potential as a therapeutic agent in oncology .

    Sniper(brd)-1 has several applications in biomedical research and therapeutic development:

    • Cancer Therapy: Its primary application lies in oncology, where it serves as a potential treatment for cancers driven by bromodomain-containing proteins.
    • Research Tool: It can be employed as a research tool to study the role of specific proteins in cellular processes by enabling their selective degradation.
    • Targeted Protein Degradation: As part of the growing field of targeted protein degradation technologies, it represents a novel approach to modulate protein levels in various biological contexts .

    Interaction studies involving Sniper(brd)-1 focus on its binding affinity and specificity for target proteins and E3 ligases. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used to assess these interactions quantitatively. Findings indicate that Sniper(brd)-1 exhibits high affinity for its targets, which is critical for its efficacy as a PROTAC .

    Several compounds share similarities with Sniper(brd)-1 regarding their mechanisms or targets. Below is a comparison highlighting their uniqueness:

    Compound NameMechanismTarget ProteinUnique Features
    MZ1PROTACBRD2Different binding profile; higher selectivity for BRD2 compared to BRD4 .
    ARCC-4PROTACAndrogen ReceptorTargets androgen receptors specifically; used in prostate cancer therapy .
    ARD-69PROTACAndrogen ReceptorHighly potent against androgen receptor; shows synergistic effects with other therapies .
    THALIDOMIDEE3 Ligase ModulatorCereblonKnown for its immunomodulatory effects; not specifically targeting bromodomains .

    Sniper(brd)-1 stands out due to its specific targeting of bromodomain-containing proteins while employing the innovative approach of targeted degradation rather than mere inhibition.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    6.8

    Hydrogen Bond Acceptor Count

    15

    Hydrogen Bond Donor Count

    3

    Exact Mass

    1055.4164301 g/mol

    Monoisotopic Mass

    1055.4164301 g/mol

    Heavy Atom Count

    73

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Modify: 2024-04-14

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